N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Brand Name: Vulcanchem
CAS No.: 921792-45-2
VCID: VC11951611
InChI: InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
SMILES: CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide

CAS No.: 921792-45-2

Cat. No.: VC11951611

Molecular Formula: C20H18ClN3O3S

Molecular Weight: 415.9 g/mol

* For research use only. Not for human or veterinary use.

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide - 921792-45-2

Specification

CAS No. 921792-45-2
Molecular Formula C20H18ClN3O3S
Molecular Weight 415.9 g/mol
IUPAC Name N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide
Standard InChI InChI=1S/C20H18ClN3O3S/c1-12-3-6-14(21)9-17(12)23-18(25)10-15-11-28-20(22-15)24-19(26)13-4-7-16(27-2)8-5-13/h3-9,11H,10H2,1-2H3,(H,23,25)(H,22,24,26)
Standard InChI Key IHIDQXVGNIQCCA-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC
Canonical SMILES CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC

Introduction

N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide is an organic compound with a complex structure featuring a thiazole ring, a methoxybenzamide moiety, and a chloro-substituted phenyl group. This compound is of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects. The compound's CAS number is 921792-45-2, and it has a molecular formula of C20H18ClN3O3S with a molecular weight of 415.9 g/mol .

Synthesis Methods

The synthesis of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide typically involves multi-step reactions. A common approach includes the formation of the thiazole ring via the Hantzsch synthesis method, followed by the introduction of the methoxybenzamide moiety through coupling reactions. The specific steps may vary depending on the availability of starting materials and desired yields.

Biological Activities

Thiazole derivatives, including compounds similar to N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide, have been studied for their antimicrobial and anticancer properties. The presence of electron-withdrawing groups like chlorine can enhance these biological activities by altering the compound's reactivity and interaction with biological targets .

Anticancer Activity

Thiazole derivatives have been explored for their anticancer potential, with some compounds exhibiting cytotoxic effects against various cancer cell lines. The structural features of N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide suggest it could interact with cellular targets involved in cancer progression.

Comparison with Similar Compounds

Similar compounds, such as N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide, have been studied for their antibacterial and anticancer properties. These compounds often feature a thiazole core and various substituents that influence their biological activity.

CompoundBiological ActivityStructural Features
N-(4-{[(5-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamidePotential antimicrobial and anticancerThiazole, methoxybenzamide, chloro-substituted phenyl
N-(4-{[(3-chloro-2-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamideAntibacterial and anticancerThiazole, furan, chloro-substituted phenyl

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